Xylose-18O
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Overview
Description
Xylose-18O, also known as D-(+)-Xylose-18O-18O, is a stable isotope-labeled compound of xylose. Xylose is a naturally occurring sugar that is a major component of hemicellulose, a polysaccharide found in plant cell walls. The 18O labeling is used for tracing and studying metabolic pathways, as it allows researchers to track the incorporation and transformation of the compound in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Xylose-18O involves the incorporation of the stable isotope 18O into the xylose molecule. This can be achieved through various synthetic routes, including the use of 18O-labeled water during the hydrolysis of hemicellulose. The reaction conditions typically involve controlled temperatures and pH levels to ensure the efficient incorporation of the isotope .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle stable isotopes. The process involves the extraction of xylose from plant biomass, followed by the incorporation of 18O through chemical or enzymatic reactions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and specific activity .
Chemical Reactions Analysis
Types of Reactions
Xylose-18O undergoes various chemical reactions, including:
Oxidation: Xylose can be oxidized to form xylonic acid.
Reduction: Xylose can be reduced to xylitol, a sugar alcohol.
Isomerization: Xylose can be isomerized to xylulose through the action of xylose isomerase.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Isomerization: Isomerization is catalyzed by the enzyme xylose isomerase under mild conditions (pH 7-8, 30-40°C).
Major Products
Xylonic acid: Formed through oxidation.
Xylitol: Formed through reduction.
Xylulose: Formed through isomerization.
Scientific Research Applications
Xylose-18O has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying the mechanisms of chemical reactions involving sugars.
Biology: Employed in metabolic studies to trace the incorporation and transformation of xylose in biological systems.
Medicine: Utilized in diagnostic tests to assess the absorption and metabolism of sugars in the human body.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass
Mechanism of Action
Xylose-18O exerts its effects through its incorporation into metabolic pathways. In eukaryotic organisms, xylose is metabolized via the oxido-reductase pathway, ultimately forming D-xylulose-5-phosphate. This intermediate plays a critical role in the pentose phosphate pathway, which is essential for the production of nucleotides and amino acids .
Comparison with Similar Compounds
Similar Compounds
Glucose-18O: Another stable isotope-labeled sugar used in metabolic studies.
Xylulose-18O: An isomer of xylose labeled with 18O.
Xylitol-18O: A sugar alcohol derived from xylose and labeled with 18O.
Uniqueness
Xylose-18O is unique due to its specific labeling with 18O, which allows for precise tracing in metabolic studies. Unlike glucose, xylose is a major component of hemicellulose and is abundant in lignocellulosic biomass, making it a valuable compound for biofuel production .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
(2R,3S,4R)-2,3,4-trihydroxy-5-(18O)oxidanylpentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i7+2 |
InChI Key |
PYMYPHUHKUWMLA-BBHGQHFBSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O)[18OH] |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.